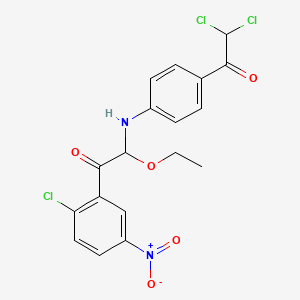
Hexylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylarsonic acid is an organoarsenic compound with the molecular formula C6H15AsO3 . It is a colorless, water-soluble solid that has been studied for its various chemical properties and potential applications in different fields. The compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylarsonic acid can be synthesized through the reaction of arsenous acid with hexyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}6\text{H}{13}\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}{15}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Hexylarsonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexylarsonate compounds.
Reduction: It can be reduced to form hexylarsonous acid.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hexylarsonate compounds.
Reduction: Hexylarsonous acid.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of hexylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential use as a therapeutic agent, although its toxicity remains a significant concern.
Comparison with Similar Compounds
- Methylarsonic acid (CH5AsO3)
- Phenylarsonic acid (C6H5AsO3H2)
Properties
CAS No. |
35328-94-0 |
|---|---|
Molecular Formula |
C6H15AsO3 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
hexylarsonic acid |
InChI |
InChI=1S/C6H15AsO3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChI Key |
WHNKQYAGGXTNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


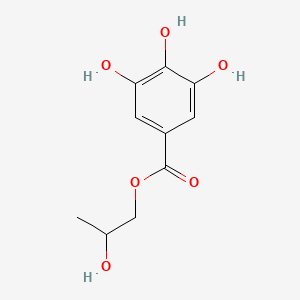
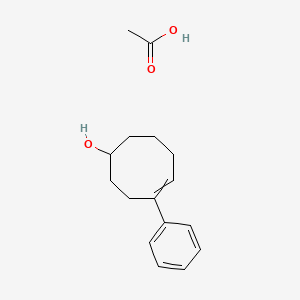
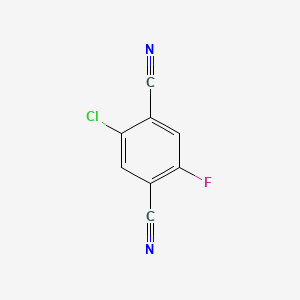
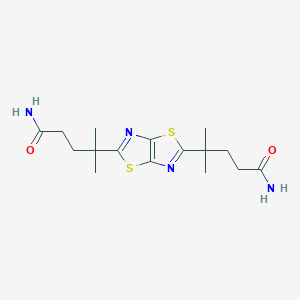
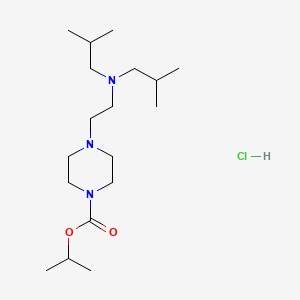
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
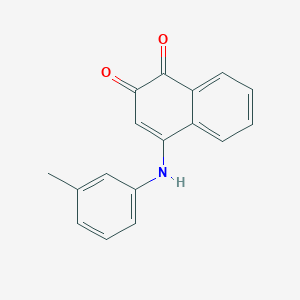
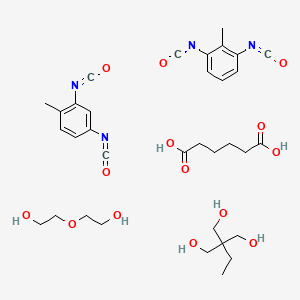
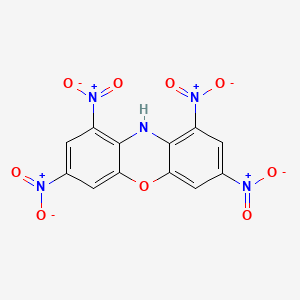
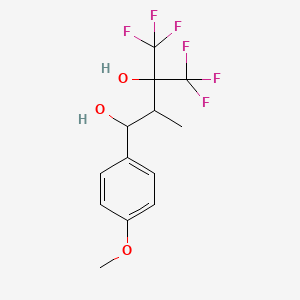

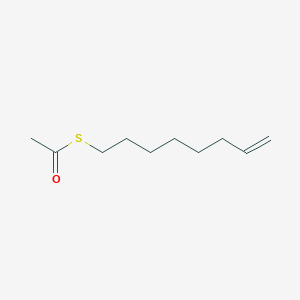
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
